N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide
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Overview
Description
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a chloropyrimidine derivative under specific conditions to form the fused heterocyclic system. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolo[5,4-d]pyrimidines.
Scientific Research Applications
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H7ClN4OS |
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Molecular Weight |
242.69 g/mol |
IUPAC Name |
N-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C8H7ClN4OS/c1-2-4(14)12-8-13-5-6(9)10-3-11-7(5)15-8/h3H,2H2,1H3,(H,12,13,14) |
InChI Key |
YZVWYWPXHNYSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)N=CN=C2Cl |
Origin of Product |
United States |
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